
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chloro-methylphenyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Mode of Action
It is suggested that photosynthesis may be involved in the phytotoxic action of the compound . The compound may interact with its targets, leading to changes in their function and potentially disrupting key biological processes .
Biochemical Pathways
It is suggested that the compound may interfere with photosynthesis, which could have downstream effects on various metabolic pathways .
Result of Action
It is suggested that the compound may have a phytotoxic effect, potentially disrupting key biological processes such as photosynthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with appropriate pyridazine derivatives. One common method includes the condensation of 3-chloro-4-methylaniline with 1-methyl-6-oxopyridazine-3-carboxylic acid under acidic conditions to form the desired carboxamide . The reaction is usually carried out in a solvent such as acetic acid, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another heterocyclic compound with similar structural features.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Shares the chloro-methylphenyl group but differs in the heterocyclic ring structure.
Uniqueness
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(19)11-5-6-12(18)17(2)16-11/h3-7H,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVILUBVXQCSKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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